2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid is an organic compound with the molecular formula C7H7F2NO2. It is characterized by the presence of a difluoromethyl group and a pyrrole ring, making it a unique compound in the realm of organic chemistry.
Chemical Reactions Analysis
2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to various receptors and enzymes. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
2,2-Difluoro-3-(1H-pyrrol-2-yl)propanoic acid can be compared with other similar compounds such as:
3-(1H-Pyrrol-1-yl)propanoic acid: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
2,2-Difluoro-3-(1H-pyrrol-1-yl)propanoic acid: Similar structure but different positioning of the pyrrole ring, affecting its chemical properties.
Bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]titanocene: Contains additional functional groups, leading to different applications and reactivity .
Properties
Molecular Formula |
C7H7F2NO2 |
---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
2,2-difluoro-3-(1H-pyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9,6(11)12)4-5-2-1-3-10-5/h1-3,10H,4H2,(H,11,12) |
InChI Key |
CATBZMZWSHOHQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.